(R)-2-Methoxymethylazetidine Hydrochloride
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Overview
Description
®-2-Methoxymethylazetidine Hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a hydrochloride salt form of ®-2-Methoxymethylazetidine, which is a chiral azetidine derivative. The compound is known for its unique structural properties and potential reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxymethylazetidine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-Azetidinone.
Methoxymethylation: The precursor undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting ®-2-Methoxymethylazetidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Methoxymethylazetidine Hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the chiral precursor are methoxymethylated under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified ®-2-Methoxymethylazetidine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxymethylazetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
®-2-Methoxymethylazetidine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Methoxymethylazetidine Hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Altering Cellular Processes: Influencing cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
®-2-Azetidinone: A precursor in the synthesis of ®-2-Methoxymethylazetidine Hydrochloride.
(S)-2-Methoxymethylazetidine Hydrochloride: The enantiomer of the compound with different stereochemistry.
N-Methylazetidine Hydrochloride: A structurally related compound with a methyl group instead of a methoxymethyl group.
Uniqueness
®-2-Methoxymethylazetidine Hydrochloride is unique due to its specific chiral configuration and methoxymethyl substitution, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAQJWHUDNSP-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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